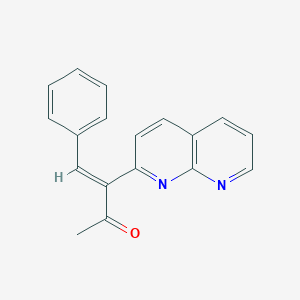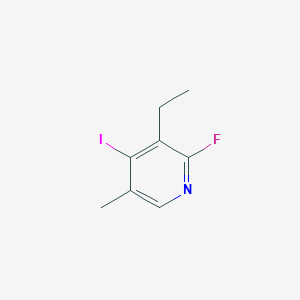
1-(2-(3-Nitrophenyl)-2-oxoethyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(3-Nitrophenyl)-2-oxoethyl)pyrrolidine-2,5-dione is a compound that belongs to the class of heterocyclic amines It features a pyrrolidine ring, which is a five-membered ring containing nitrogen, and a nitrophenyl group
準備方法
The synthesis of 1-(2-(3-Nitrophenyl)-2-oxoethyl)pyrrolidine-2,5-dione typically involves the reaction of 3-nitrobenzaldehyde with pyrrolidine-2,5-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or other purification techniques.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
1-(2-(3-Nitrophenyl)-2-oxoethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various bases and acids. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-(3-Nitrophenyl)-2-oxoethyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(2-(3-Nitrophenyl)-2-oxoethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For example, its derivatives have been shown to inhibit carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. This inhibition can affect various physiological processes, including pH regulation and fluid secretion.
類似化合物との比較
1-(2-(3-Nitrophenyl)-2-oxoethyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
3-chloro-1-substituted aryl pyrrolidine-2,5-dione: These compounds also feature a pyrrolidine ring but with different substituents, leading to variations in their chemical and biological properties.
2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine: This compound has a similar nitrophenyl group but a different core structure, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H10N2O5 |
|---|---|
分子量 |
262.22 g/mol |
IUPAC名 |
1-[2-(3-nitrophenyl)-2-oxoethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H10N2O5/c15-10(7-13-11(16)4-5-12(13)17)8-2-1-3-9(6-8)14(18)19/h1-3,6H,4-5,7H2 |
InChIキー |
ZUTUOTMPTGMBOE-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Chloromethyl)naphtho[1,2-b]thiophene 1,1-dioxide](/img/structure/B11852742.png)


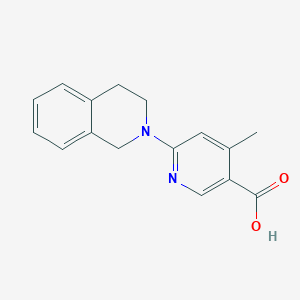
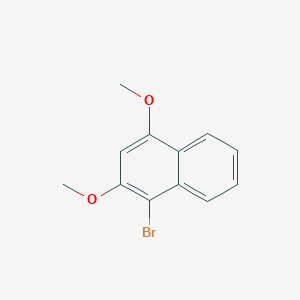
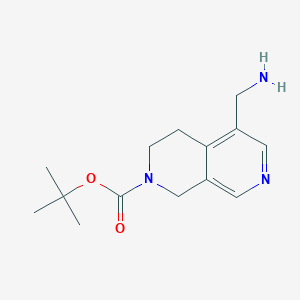

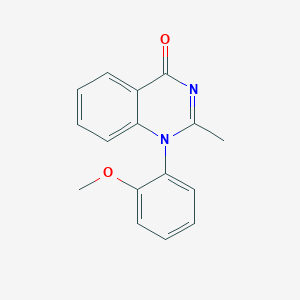
![4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid](/img/structure/B11852772.png)

![N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11852779.png)
